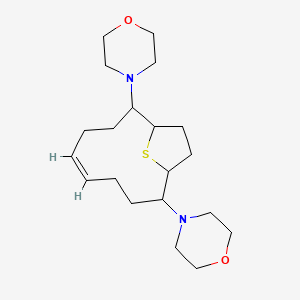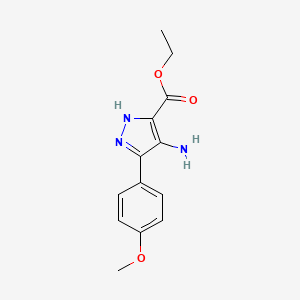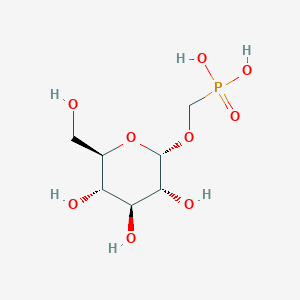
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol is a synthetic compound that serves as a phosphono-analogue of α-D-glucose 1-phosphate. This compound is characterized by the substitution of a methylene group for an oxygen atom at the anomeric center of the sugar molecule .
Preparation Methods
The synthesis of 2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to facilitate the substitution of the methylene group for the oxygen atom at the anomeric center . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohol derivatives .
Scientific Research Applications
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol has several scientific research applications In chemistry, it is used as a model compound to study the behavior of phosphono-analogues of sugars In biology, it serves as a tool to investigate the metabolic pathways involving sugar phosphatesAdditionally, in the industry, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical studies .
Mechanism of Action
The mechanism of action of 2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol involves its interaction with specific enzymes and metabolic pathways. The compound acts as an inhibitor or substrate for enzymes involved in sugar metabolism, thereby affecting the overall metabolic processes. The molecular targets include enzymes such as phosphatases and kinases, which play crucial roles in the regulation of metabolic pathways .
Comparison with Similar Compounds
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol can be compared with other similar compounds, such as 2,6-anhydro-1-deoxy-D-glycero-L-manno-heptitol and 3-acetylamino-2,6-anhydro-1,3-dideoxy-1-nitro-D-glycero-D-gulo-heptitol. These compounds share similar structural features but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
82977-27-3 |
|---|---|
Molecular Formula |
C7H15O9P |
Molecular Weight |
274.16 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C7H15O9P/c8-1-3-4(9)5(10)6(11)7(16-3)15-2-17(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4-,5+,6-,7+/m1/s1 |
InChI Key |
WJEZSLBGCUKRIK-ZFYZTMLRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



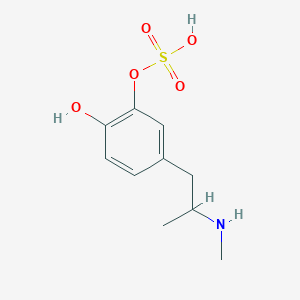
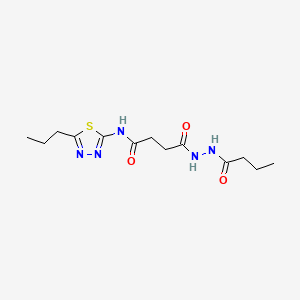

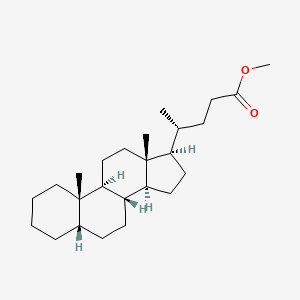

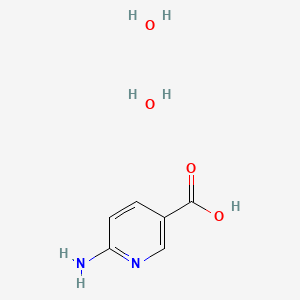
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

